3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under controlled conditions. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and solvents would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-methyl-1-(2-ethylphenyl)-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-chloro-1-(2-methylphenyl)-1H-pyrazole
Uniqueness
The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C23H17Br2ClN2 |
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Molecular Weight |
516.7 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-(2-ethylphenyl)pyrazole |
InChI |
InChI=1S/C23H17Br2ClN2/c1-2-15-5-3-4-6-20(15)28-23(17-9-13-19(25)14-10-17)21(26)22(27-28)16-7-11-18(24)12-8-16/h3-14H,2H2,1H3 |
InChI Key |
FEUCTNCNFYNINF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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